molecular formula C12H16N2 B085827 2,5-Dimethyltryptamine CAS No. 1079-44-3

2,5-Dimethyltryptamine

Cat. No. B085827
CAS RN: 1079-44-3
M. Wt: 188.27 g/mol
InChI Key: CMDMWYFWSISWBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethyltryptamine (DMT), a related compound, has been extensively studied. Methods such as reductive amination and the Fischer indole reaction have been used for synthesizing DMT and its derivatives (Manske, 1931), (Chen et al., 1994). However, the synthesis of 2,5-dimethyltryptamine specifically is less documented in the literature.

Molecular Structure Analysis

The molecular structure of 2,5-dimethyltryptamine is characterized by the presence of two methyl groups on the indole ring of tryptamine. This structural modification can potentially influence its binding and activity at serotonin receptors, although specific studies on 2,5-dimethyltryptamine are limited.

Chemical Reactions and Properties

Tryptamines, including DMT, participate in various chemical reactions, particularly those involving their indole ring. They are known to react with formaldehyde and sodium cyanoborohydride in reductive amination reactions (Brandt et al., 2010).

Physical Properties Analysis

The physical properties of 2,5-dimethyltryptamine, like other tryptamines, likely include a crystalline structure at room temperature and a relatively high melting point. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

2,5-Dimethyltryptamine, as a tryptamine derivative, is expected to exhibit properties typical of indolealkylamines. These include interactions with serotonergic systems, as observed with DMT and other related compounds (Shen et al., 2010), (Cameron & Olson, 2018).

Scientific Research Applications

1. Psychoactive Effects of 5-MeO-DMT

  • Summary of Application : 5-MeO-DMT is a tryptamine with ultra-rapid onset and short duration of psychedelic effects. It is being studied for its potential beneficial effects on mental health outcomes .
  • Methods of Application : In a study, four different dose levels of a novel vaporized 5-MeO-DMT formulation (GH001) were administered via inhalation as single doses of 2 (N = 4), 6 (N = 6), 12 (N = 4) and 18 mg (N = 4), and in an individualized dose escalation regimen (N = 4) on the safety, tolerability, and the dose-related psychoactive effects in healthy volunteers (N = 22) .
  • Results or Outcomes : Higher doses of 5-MeO-DMT produced significant increments in the intensity of the psychedelic experience ratings as compared to the lowest 2 mg dose on all questionnaires, except the Challenging Experience Questionnaire (CEQ). Measures of cognition, mood, and well-being were not affected by 5-MeO-DMT .

2. Role and Function of N,N-Dimethyltryptamine (DMT)

  • Summary of Application : DMT is an endogenous hallucinogen. Research is being conducted to determine its role and function, including its biosynthesis and metabolism in the brain and peripheral tissues .
  • Methods of Application : The research involves a historical overview of DMT, focusing on data regarding its biosynthesis and metabolism in the brain and peripheral tissues .
  • Results or Outcomes : The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies .

Safety And Hazards

DMT is a Schedule I controlled substance in the United States, which means it’s illegal to make, buy, possess, or distribute it . Some cities have recently decriminalized it, but it’s still illegal under state and federal law .

Future Directions

There is a current resurgence of interest in psychedelics as potential treatment augmentation for PTSD and SUDs . This review focuses on these factors as they relate to the psychedelic N,N-dimethyltryptamine (DMT, 1) .

properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-8-3-4-12-11(7-8)10(5-6-13)9(2)14-12/h3-4,7,14H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDMWYFWSISWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292030
Record name 2,5-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyltryptamine

CAS RN

1079-44-3
Record name 2,5-Dimethyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-dimethyl-1H-indol-3-yl)ethan-1-amine
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